![molecular formula C7H4BrNO B3383680 5-Bromobenzo[C]isoxazole CAS No. 4682-91-1](/img/structure/B3383680.png)
5-Bromobenzo[C]isoxazole
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromobenzo[C]isoxazole is C7H4BrNO . The average mass is 198.017 Da and the monoisotopic mass is 196.947617 Da .Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Scientific Research Applications
Drug Discovery
Isoxazole, the core structure of 5-Bromobenzo[C]isoxazole, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . It’s found in many commercially available drugs .
Anticancer Applications
Functionalized isoxazole scaffolds, like 5-Bromobenzo[C]isoxazole, show potential as anticancer agents . They can also act as potential HDAC inhibitors .
Antioxidant Applications
5-Bromobenzo[C]isoxazole, as a functionalized isoxazole scaffold, has shown antioxidant activity . This makes it valuable in combating oxidative stress-related diseases.
Antibacterial and Antimicrobial Applications
5-Bromobenzo[C]isoxazole has demonstrated antibacterial and antimicrobial activity . This suggests potential use in treating bacterial and microbial infections.
Agricultural Chemistry
5-Bromobenzo[C]isoxazole has potential applications in agricultural chemistry. While the specific applications aren’t detailed, it could be used in developing new pesticides or growth regulators.
Material Science
In the field of material science, 5-Bromobenzo[C]isoxazole could have potential applications. It could be used in the synthesis of new materials with unique properties.
Future Directions
Isoxazoles, including 5-Bromobenzo[C]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Mechanism of Action
Target of Action
5-Bromobenzo[C]isoxazole is a derivative of the isoxazole class of compounds . Isoxazoles are five-membered heterocyclic compounds that have been found to possess a wide range of biological activities . They are commonly used in drug discovery research due to their significant therapeutic potential . .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . They show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways based on their chemical diversity .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
The synthesis of isoxazole derivatives is known to be influenced by various factors, including the choice of solvent and the presence of catalysts .
properties
IUPAC Name |
5-bromo-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRDYQPSBPNVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312465 | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4682-91-1 | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4682-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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